molecular formula C18H20N4O2 B069165 N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide CAS No. 172138-95-3

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

Cat. No. B069165
M. Wt: 324.4 g/mol
InChI Key: BVYFDUZVVBXFBQ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is a chemical compound with the CAS Number: 172138-95-3 . It has a molecular weight of 324.38 and its IUPAC Name is N-{(1S,2S)-2-[(2-pyridinylcarbonyl)amino]cyclohexyl}-2-pyridinecarboxamide .


Molecular Structure Analysis

The Inchi Code for “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is 1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1 .


Physical And Chemical Properties Analysis

“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is a white to yellow solid or semi-solid or liquid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Enantioselective Synthesis

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide has been used in the catalytically asymmetric synthesis of atropisomeric compounds. This process involves Cu-catalyzed enantioselective intramolecular Ullmann-type amination reactions for the synthesis of C–N atropisomers. These compounds, including N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, exhibit high efficacy and stereoinduction, making them significant in the field of organic synthesis (Fan, Zhang, Li, & Gu, 2019).

Catalysis in Organic Reactions

This chemical has been involved in catalytic asymmetric hydroformylation using rhodium complexes of chiral bidentate phosphorus ligands. Such applications highlight its role in enhancing stereoselectivity and efficacy in organic reaction catalysis (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

Oxidation Catalysis

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide has been used in the formation of oxovanadium(IV) and copper(II) complexes, which are encapsulated in zeolite-Y. These complexes are effective catalysts in the oxidation of organic compounds like styrene, cyclohexene, and cyclohexane, showcasing the compound's role in enhancing catalytic oxidation processes (Maurya, Chandrakar, & Chand, 2007).

Chiral Recognition and Discrimination

This compound is also significant in chiral recognition and discrimination. Studies have shown its application in differentiating molecules with diverse functionalities, highlighting its potential in chiral analysis and enantiomeric excess measurement (Lakshmipriya, Chaudhari, & Suryaprakash, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[(1S,2S)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFDUZVVBXFBQ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431401
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

CAS RN

172138-95-3
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-DACH-pyridyl Trost ligand
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.